molecular formula C12H15N3O2 B2632588 5,6-dimethyl-4-nitro-1-(propan-2-yl)-1H-1,3-benzodiazole CAS No. 338423-01-1

5,6-dimethyl-4-nitro-1-(propan-2-yl)-1H-1,3-benzodiazole

Cat. No.: B2632588
CAS No.: 338423-01-1
M. Wt: 233.271
InChI Key: RKSYVSMEVYYIAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-Dimethyl-4-nitro-1-(propan-2-yl)-1H-1,3-benzodiazole (CAS: 338423-01-1) is a nitro-substituted benzodiazole derivative with a molecular formula of C₁₂H₁₅N₃O₂ and a molecular weight of 233.27 g/mol . Its structure features a benzodiazole core substituted with methyl groups at the 5- and 6-positions, a nitro group at the 4-position, and an isopropyl moiety at the 1-position. This compound belongs to the benzimidazole/benzodiazole family, which is structurally analogous to nucleotides and exhibits diverse biological activities, including antimicrobial, antifungal, and anti-inflammatory properties .

Properties

IUPAC Name

5,6-dimethyl-4-nitro-1-propan-2-ylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2/c1-7(2)14-6-13-11-10(14)5-8(3)9(4)12(11)15(16)17/h5-7H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKSYVSMEVYYIAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1C)[N+](=O)[O-])N=CN2C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dimethyl-4-nitro-1-(propan-2-yl)-1H-1,3-benzodiazole typically involves the nitration of a precursor benzodiazole compound. Common reagents for nitration include nitric acid and sulfuric acid. The reaction is usually carried out under controlled temperature conditions to ensure the selective nitration of the desired position on the benzodiazole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes, followed by purification steps such as recrystallization or chromatography to obtain the pure product. The specific conditions and reagents used can vary depending on the desired yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in 5,6-dimethyl-4-nitro-1-(propan-2-yl)-1H-1,3-benzodiazole can undergo reduction to form an amino group.

    Reduction: Common reducing agents include hydrogen gas with a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the positions ortho and para to the nitro group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

    Reduction: 5,6-dimethyl-4-amino-1-(propan-2-yl)-1H-1,3-benzodiazole.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds similar to 5,6-dimethyl-4-nitro-1-(propan-2-yl)-1H-1,3-benzodiazole exhibit anticancer properties. The unique structural features of this compound may enhance its interaction with biological targets involved in cancer progression. For instance, the nitro group and methyl substituents could influence the compound's binding affinity to DNA or specific proteins associated with tumor growth.

Table 1: Comparison of Anticancer Activities of Related Compounds

Compound NameStructure FeaturesBiological Activity
5-MethylbenzodiazoleSingle methyl group on the benzodiazole ringAnticancer activity observed
4-NitrobenzodiazoleNitro group at position 4 on benzodiazolePotential anticancer activity
5,6-DimethylbenzothiazoleSulfur replacing nitrogenAntiviral and anticancer properties

The unique combination of substituents in 5,6-dimethyl-4-nitro-1-(propan-2-yl)-1H-1,3-benzodiazole may enhance its biological activity compared to these related compounds .

Neuropharmacological Studies
The compound has been evaluated for its neuropharmacological effects, particularly in models of epilepsy. Its structural characteristics suggest potential anticonvulsant properties. For example, studies on structurally similar compounds have demonstrated efficacy in reducing seizure activity in animal models .

Material Science

Polymer Chemistry
In material science, 5,6-dimethyl-4-nitro-1-(propan-2-yl)-1H-1,3-benzodiazole can be utilized as a building block for synthesizing novel polymers. Its functional groups allow for modifications that can improve the thermal and mechanical properties of polymer matrices.

Table 2: Properties of Polymers Derived from Benzodiazole Compounds

Polymer TypeFunctional GroupsKey Properties
PolybenzimidazoleBenzimidazole moietiesHigh thermal stability
PolyamideAmide linkages from benzodiazolesEnhanced mechanical strength

The incorporation of benzodiazole derivatives into polymer structures can lead to materials with superior performance characteristics suitable for high-temperature applications .

Biological Studies

Binding Affinity Studies
The binding affinity of 5,6-dimethyl-4-nitro-1-(propan-2-yl)-1H-1,3-benzodiazole with various biological targets has been a focus of recent research. Interaction studies have shown that the compound can effectively bind to receptors involved in neurotransmission and cell signaling pathways.

Case Study: Interaction with GABA Receptors
A study investigating the interaction of benzodiazole derivatives with GABA receptors revealed that modifications at specific positions significantly affect binding affinity and efficacy. The presence of both methyl and nitro groups in 5,6-dimethyl-4-nitro-1-(propan-2-yl)-1H-1,3-benzodiazole enhances its potential as a GABAergic agent .

Mechanism of Action

The mechanism of action of 5,6-dimethyl-4-nitro-1-(propan-2-yl)-1H-1,3-benzodiazole depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 5,6-dimethyl-4-nitro-1-(propan-2-yl)-1H-1,3-benzodiazole with structurally related benzodiazole/benzimidazole derivatives:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Biological Activity Reference
5,6-Dimethyl-4-nitro-1-(propan-2-yl)-1H-1,3-benzodiazole 5,6-diMe, 4-NO₂, 1-isopropyl 233.27 High lipophilicity; potential antimicrobial
5,6-Dimethyl-1H-benzotriazole 5,6-diMe, 1H-triazole 161.18 Corrosion inhibition; UV stability
2-Phenoxymethyl-5-substituted benzimidazoles Phenoxymethyl, variable 5-substituents ~250–300 Anthelmintic, antifungal
2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c) Bromophenyl-thiazole-triazole-benzodiazole ~600 (estimated) α-Glucosidase inhibition; antidiabetic potential
4-Amino-1-(1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl)-1H-1,2,3-triazol-5(4H)-one Nitrophenyl-triazole-diol ~310 (estimated) Antibacterial (Bacillus subtilis)

Key Observations

Substitution Effects on Bioactivity The nitro group in the target compound and 4-amino-1-(1,3-dihydroxy-1-(4-nitrophenyl)...triazol-5(4H)-one both enhance antibacterial activity, suggesting nitro groups may improve interactions with bacterial targets. Bromine substitution in compound 9c introduces steric bulk and polarizability, enhancing α-glucosidase inhibition compared to non-halogenated analogs.

Phenoxymethyl-substituted benzimidazoles balance lipophilicity and polarity, enabling broad-spectrum antifungal activity.

Synthetic Methodologies

  • The target compound is synthesized via condensation of substituted o-phenylenediamines with nitro-containing precursors under acidic conditions, a method shared with 5,6-disubstituted benzimidazoles .
  • Triazole-acetamide derivatives (e.g., 9a–9e ) require click chemistry (CuAAC reactions), highlighting divergent synthetic pathways for functionalization.

Spectroscopic and Crystallographic Data SHELX software is widely used for refining crystal structures of benzodiazole derivatives, ensuring accuracy in bond-length and angle measurements critical for structure-activity relationship (SAR) studies.

Research Findings and Implications

  • Antimicrobial Potential: The nitro and isopropyl groups in the target compound suggest utility against Gram-positive bacteria (e.g., Bacillus subtilis), akin to 4-amino-1-(1,3-dihydroxy-1-(4-nitrophenyl)...triazol-5(4H)-one .
  • Drug Design: Substitution at the 4-position (nitro) and 1-position (isopropyl) provides a template for optimizing pharmacokinetic properties, as seen in phenoxymethyl-benzimidazoles .
  • Limitations: High lipophilicity may limit aqueous solubility, necessitating formulation strategies (e.g., prodrugs or nanoencapsulation) .

Biological Activity

5,6-Dimethyl-4-nitro-1-(propan-2-yl)-1H-1,3-benzodiazole (CAS Number: 338423-01-1) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for 5,6-dimethyl-4-nitro-1-(propan-2-yl)-1H-1,3-benzodiazole is C12H15N3O2C_{12}H_{15}N_{3}O_{2}, with a molecular weight of approximately 233.26 g/mol. The compound features a benzodiazole core, which is known for various pharmacological activities.

Anticancer Potential

A notable area of interest is the anticancer activity associated with benzodiazole derivatives. Studies suggest that these compounds can induce cytotoxic effects on tumor cells by targeting multiple pathways involved in cell proliferation and survival. For example, one study demonstrated that certain benzodiazole derivatives exhibited selective cytotoxicity against human cancer cell lines with IC50 values indicating significant potency .

The mechanisms through which 5,6-dimethyl-4-nitro-1-(propan-2-yl)-1H-1,3-benzodiazole exerts its biological effects may involve:

  • Inhibition of Enzymatic Activity : Compounds in this class often inhibit key enzymes involved in cellular metabolism and proliferation.
  • Induction of Apoptosis : Some studies suggest that these compounds can trigger apoptosis in cancer cells through the activation of intrinsic pathways .

Case Study 1: Anticancer Activity Assessment

A recent study evaluated the anticancer activity of various benzodiazole derivatives, including those structurally similar to 5,6-dimethyl-4-nitro. The results indicated that these compounds could significantly inhibit the growth of several cancer cell lines (e.g., HeLa and CaCo-2) with varying degrees of potency. The most effective derivatives showed IC50 values as low as 2.76 µM against ovarian cancer cells .

Case Study 2: Antibacterial Efficacy

Another investigation focused on the antibacterial properties of nitro-containing benzodiazoles. The study revealed that these compounds could effectively combat antibiotic-resistant strains of bacteria by disrupting their metabolic processes and inducing oxidative stress .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntibacterialInhibition of DNA synthesis; cytotoxicity
AnticancerInduction of apoptosis; selective cytotoxicity
MechanismEnzyme inhibition; oxidative stress induction

Table 2: IC50 Values for Selected Cell Lines

CompoundCell LineIC50 (µM)
Benzodiazole Derivative AHeLa3.50
Benzodiazole Derivative BCaCo-25.20
5,6-Dimethyl derivativeOvarian Cancer2.76

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 5,6-dimethyl-4-nitro-1-(propan-2-yl)-1H-1,3-benzodiazole derivatives?

  • Methodological Answer : The synthesis typically involves condensation reactions between substituted o-phenylenediamines and phenoxyacetic acids under acidic conditions (e.g., 4N HCl). For example, refluxing with glacial acetic acid as a catalyst and ethanol as a solvent facilitates cyclization to form the benzodiazole core . Key steps include controlled temperature regimes (80–120°C) and purification via recrystallization using ethanol or ether .

Q. How are structural and purity analyses performed for this compound?

  • Methodological Answer : Characterization relies on:

  • Melting Point Analysis : To confirm purity and compare with literature values.
  • Spectroscopy :
  • IR : Identifies nitro (-NO₂) and benzodiazole ring vibrations (e.g., C=N stretch at ~1600 cm⁻¹) .
  • NMR : ¹H/¹³C NMR resolves methyl, isopropyl, and nitro group signals; DMSO-d₆ is commonly used .
  • Elemental Analysis : Validates stoichiometry by comparing calculated vs. experimental C/H/N/O percentages .

Q. What are the primary biological screening methods for benzodiazole derivatives?

  • Methodological Answer : In vitro assays include:

  • Antimicrobial Activity : Agar diffusion or microdilution against bacterial/fungal strains.
  • Enzyme Inhibition : Spectrophotometric assays (e.g., α-glucosidase inhibition for antidiabetic potential) .
  • Cytotoxicity : MTT assays on cancer cell lines, with IC₅₀ calculations for dose-response analysis .

Advanced Research Questions

Q. How can reaction parameters be optimized for higher yields of 5,6-dimethyl-4-nitro derivatives?

  • Methodological Answer : Use factorial design (e.g., 2^k designs) to evaluate variables like temperature, solvent polarity, and catalyst concentration. For example, optimize reflux time and acetic acid volume to maximize cyclization efficiency while minimizing side products . Response surface methodology (RSM) further refines interactions between critical factors .

Q. What computational strategies predict the bioactivity of this compound?

  • Methodological Answer :

  • Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite model interactions with target proteins (e.g., α-glucosidase). Focus on binding affinity (kcal/mol) and pose validation via RMSD calculations .
  • QSAR Modeling : Use descriptors (logP, polar surface area) to correlate structural features with activity. Training sets should include analogs from literature .

Q. How can contradictions in spectroscopic data be resolved?

  • Methodological Answer : Ambiguities in NMR/IR assignments are addressed via:

  • 2D NMR (HSQC, HMBC): Confirms connectivity between protons and carbons, especially for overlapping signals in the aromatic region .
  • X-ray Crystallography : Provides definitive proof of nitro group orientation and isopropyl substitution .

Q. What strategies improve the compound’s solubility for pharmacological testing?

  • Methodological Answer :

  • Co-solvent Systems : Use DMSO-water or PEG-400 mixtures, optimized via phase solubility studies.
  • Salt Formation : React with HCl or sodium hydroxide to enhance ionic solubility.
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles; characterize using dynamic light scattering (DLS) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.